4-Bromo-2-fluoro-3-methoxyphenol
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Overview
Description
4-Bromo-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-4-bromobenzaldehyde through metal halogen exchange and formylation with a formyl source at low temperatures (0°C). This intermediate is then reacted with methanol in the presence of potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde . Further reactions, such as hydroxylation, can convert this intermediate to this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium carbonate in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives can be formed.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
4-Bromo-2-methoxyphenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-4-methoxyphenol: Lacks the bromine atom, leading to different chemical properties and applications.
4-Bromo-2-fluorophenol: Lacks the methoxy group, which influences its solubility and reactivity.
Uniqueness: 4-Bromo-2-fluoro-3-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHKGGYZYTGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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